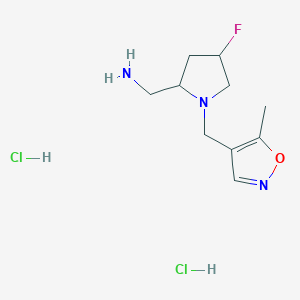
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.
Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety is attached through a condensation reaction involving 5-methylisoxazole and a suitable aldehyde or ketone.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with methanamine under controlled conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro group or the isoxazole ring, resulting in defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or ring-opened products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter signaling and inflammatory response pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine sulfate
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine phosphate
Uniqueness
The uniqueness of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride lies in its specific combination of functional groups and structural features. The presence of the fluoro group and the methylisoxazole moiety imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18Cl2FN3O |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
[4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H |
InChI Key |
RGBXZQQTCCTMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















